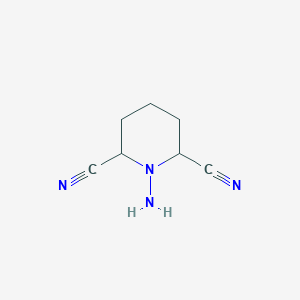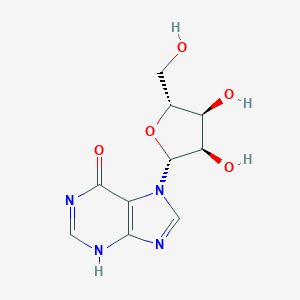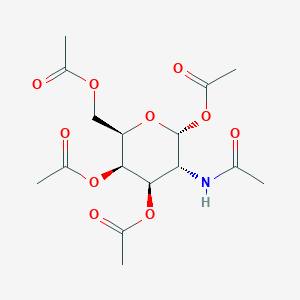
1-Aminopiperidine-2,6-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminopiperidine-2,6-dicarbonitrile is a chemical compound that has gained attention in the scientific research community due to its potential applications in medicinal chemistry. This compound is a piperidine derivative that contains two nitrile groups, and it has been found to exhibit interesting biological properties.
Wissenschaftliche Forschungsanwendungen
1-Aminopiperidine-2,6-dicarbonitrile has been found to exhibit interesting biological properties, which make it a potential candidate for medicinal chemistry research. Some of its scientific research applications include:
1. Anticancer activity: Several studies have shown that 1-Aminopiperidine-2,6-dicarbonitrile exhibits potent anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and leukemia.
2. Antimicrobial activity: 1-Aminopiperidine-2,6-dicarbonitrile has been found to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
3. Anti-inflammatory activity: Studies have shown that 1-Aminopiperidine-2,6-dicarbonitrile exhibits anti-inflammatory activity, which makes it a potential candidate for the development of new anti-inflammatory drugs.
Wirkmechanismus
The exact mechanism of action of 1-Aminopiperidine-2,6-dicarbonitrile is not fully understood. However, some studies have suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in cancer cell growth, microbial growth, or inflammation.
Biochemical and Physiological Effects:
1-Aminopiperidine-2,6-dicarbonitrile has been found to exhibit several biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: Studies have shown that 1-Aminopiperidine-2,6-dicarbonitrile inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) or cell cycle arrest.
2. Inhibition of microbial growth: 1-Aminopiperidine-2,6-dicarbonitrile has been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes or metabolic pathways.
3. Anti-inflammatory effects: 1-Aminopiperidine-2,6-dicarbonitrile has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines or enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
1-Aminopiperidine-2,6-dicarbonitrile has several advantages and limitations for lab experiments. Some of its advantages include:
1. Potent biological activity: 1-Aminopiperidine-2,6-dicarbonitrile exhibits potent biological activity, which makes it a potential candidate for medicinal chemistry research.
2. Easy synthesis: The synthesis of 1-Aminopiperidine-2,6-dicarbonitrile is relatively easy and can be performed using simple laboratory equipment.
3. Versatile: 1-Aminopiperidine-2,6-dicarbonitrile can be easily modified to generate analogs with different biological properties.
Some of its limitations include:
1. Toxicity: 1-Aminopiperidine-2,6-dicarbonitrile exhibits some degree of toxicity, which may limit its use in certain experiments.
2. Lack of specificity: 1-Aminopiperidine-2,6-dicarbonitrile may exhibit non-specific binding to other biomolecules, which may complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Aminopiperidine-2,6-dicarbonitrile. Some of these include:
1. Structure-activity relationship studies: Further studies are needed to explore the structure-activity relationship of 1-Aminopiperidine-2,6-dicarbonitrile and its analogs, which may lead to the development of more potent and selective compounds.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of 1-Aminopiperidine-2,6-dicarbonitrile, which may provide insights into its biological activity and potential therapeutic applications.
3. In vivo studies: Further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of 1-Aminopiperidine-2,6-dicarbonitrile in animal models, which may provide valuable information for its clinical development.
In conclusion, 1-Aminopiperidine-2,6-dicarbonitrile is a compound that exhibits interesting biological properties and has potential applications in medicinal chemistry research. Further studies are needed to explore its structure-activity relationship, mechanism of action, and in vivo pharmacology, which may lead to the development of new drugs for the treatment of cancer, infectious diseases, and inflammatory disorders.
Synthesemethoden
The synthesis of 1-Aminopiperidine-2,6-dicarbonitrile involves the reaction of piperidine-2,6-dione with hydroxylamine hydrochloride, followed by the addition of sodium cyanide. The reaction proceeds through a series of steps, which include the formation of an oxime intermediate, followed by a nucleophilic substitution reaction with cyanide ion. The final product is obtained after purification by column chromatography.
Eigenschaften
CAS-Nummer |
13195-81-8 |
|---|---|
Molekularformel |
C7H10N4 |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
1-aminopiperidine-2,6-dicarbonitrile |
InChI |
InChI=1S/C7H10N4/c8-4-6-2-1-3-7(5-9)11(6)10/h6-7H,1-3,10H2 |
InChI-Schlüssel |
OYECZSBABBKRBR-UHFFFAOYSA-N |
SMILES |
C1CC(N(C(C1)C#N)N)C#N |
Kanonische SMILES |
C1CC(N(C(C1)C#N)N)C#N |
Synonyme |
2,6-Piperidinedicarbonitrile,1-amino-(7CI,8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)






